molecular formula C6H7NOS B1288546 1-(2-Methylthiazol-5-yl)ethanone CAS No. 43040-02-4

1-(2-Methylthiazol-5-yl)ethanone

Cat. No.: B1288546
CAS No.: 43040-02-4
M. Wt: 141.19 g/mol
InChI Key: ANUKYNIYGCGGNK-UHFFFAOYSA-N
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Description

1-(2-Methylthiazol-5-yl)ethanone is an organic compound with the molecular formula C6H7NOS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

1-(2-Methylthiazol-5-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions are crucial for its biological activities, such as its potential anticancer effects. The compound’s ability to inhibit these enzymes suggests that it may interfere with cellular processes like cell migration, invasion, and apoptosis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of ecto-5’-nucleotidase (CD73), a membrane-bound enzyme involved in the adenosine signaling pathway . This inhibition can lead to reduced adenosine levels, affecting cell signaling and potentially reducing cancer cell migration and invasion.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes like matrix metalloproteinases and kinases, inhibiting their activity . This inhibition can disrupt various cellular processes, such as cell proliferation and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Long-term studies have shown that the compound can maintain its biological activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can inhibit tumor growth and reduce cancer cell proliferation . Higher doses may lead to toxic or adverse effects, such as liver and kidney damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing cellular metabolism and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylthiazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylthiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylthiazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylthiazol-5-yl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylthiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Properties

IUPAC Name

1-(2-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUKYNIYGCGGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the product of Example 151B (14.5 g, 88 mmol) in acetone (220 mL) was added thioacetamide (6.6 g, 88 mmol) and stirred overnight. The solid was filtered to give the title compound as the hydrogen bromide salt. 1H NMR (300 MHz, DMSO-d6) δ ppm 2.54 (s, 3 H) 2.71 (s, 3 H) 8.46 (s, 1 H). MS (DCI) m/z 142 (M+H)+.
Name
product
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

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